Welcome to the BenchChem Online Store!
molecular formula C7H11NO B8655379 3-(1H-pyrrol-3-yl)-1-propanol

3-(1H-pyrrol-3-yl)-1-propanol

Cat. No. B8655379
M. Wt: 125.17 g/mol
InChI Key: UWIWQIBQJNYVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08445684B2

Procedure details

A solution of 3-(1H-pyrrol-3-yl)-1-propanol (400 mg, 3.20 mmol) in 5 mL of freshly distilled glacial acetic acid containing 40 mg of platinum(IV) oxide was hydrogenated with a H2 balloon for 2 h at 35° C. The catalyst was removed by filtration, and the solvent was evaporated. The residue was heated under reflux for 0.5 h with 4 mL of 30% aqueous NaOH solution to saponify any acetate ester that may have formed. The mixture was extracted with CH2Cl2, and the organic phase was concentrated to obtain the crude pyrrolidine (0.35 g, 85%) as a light-yellow oil, which could be used without purification in the following step. 1H NMR (CDCl3, 300 MHz) δ 3.66 (t, 2H, J=6.3 Hz), 2.62 (dd, 1H, J=7.2, 10.5 Hz), 2.91-2.99 (m, 2H), 2.51 (dd, 1H, J=7.2, 10.8 Hz), 1.93-2.15 (m, 2H), 1.56-1.65 (m, 2H), 1.46 (t, 2H, J=7.2 Hz), 1.37-1.41 (m, 2H). LC-MS (ESI) m/z 130 (M+H+).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
40 mg
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][CH2:8][OH:9])=[CH:2]1>[Pt](=O)=O.C(O)(=O)C>[NH:1]1[CH2:5][CH2:4][CH:3]([CH2:6][CH2:7][CH2:8][OH:9])[CH2:2]1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
N1C=C(C=C1)CCCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
40 mg
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 h with 4 mL of 30% aqueous NaOH solution
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
may have formed
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1CC(CC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.